(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide
Description
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide is a chiral amide derivative featuring a 2,3-dihydro-benzo[1,4]dioxin scaffold. Key properties inferred from structurally similar compounds include a molecular weight range of 270–300 g/mol, moderate lipophilicity (logP ~1.1–1.3), and stability requiring storage at 2–8°C for long-term preservation . The benzodioxin moiety is a pharmacophoric feature associated with diverse biological activities, including kinase inhibition and receptor antagonism .
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)7-10-8-17-11-5-3-4-6-12(11)18-10/h3-6,9-10H,7-8,14H2,1-2H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIBWCZWRWKIIB-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1COC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1COC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide, commonly referred to as (S)-2-Amino-BDMP, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Chemical Formula : CHNO
- CAS Number : 1290228-06-6
- Molecular Weight : 250.29 g/mol
- Structure : Contains a benzo[1,4]dioxin moiety which is significant for its biological activity.
Synthesis
The synthesis of (S)-2-Amino-BDMP involves the modification of catechol derivatives to create the 2-amino-2,3-dihydro-1,4-benzodioxane structure. Recent methods have focused on electrochemical processes to enhance yields and purity of the final product .
Anticancer Activity
Research has indicated that compounds similar to (S)-2-Amino-BDMP exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives with similar structural motifs can inhibit the growth of various human cancer cell lines. Specifically, compounds tested in similar classes demonstrated tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (S)-2-Amino-BDMP | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Similar Derivative | HeLa (cervical cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer potential, (S)-2-Amino-BDMP has shown promising antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml for structurally related compounds .
The proposed mechanisms through which (S)-2-Amino-BDMP exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
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Study on Anticancer Properties :
- A study evaluated the effects of (S)-2-Amino-BDMP on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
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Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of related compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with MIC values indicating effective concentrations for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential use in drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further exploration in:
- Antidepressant Agents : The presence of the amino group and the dioxin moiety may contribute to neuroactive properties, suggesting potential applications in treating mood disorders.
- Anticancer Research : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, warranting investigation into (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide's efficacy against tumors.
Neuroscience Research
Research has indicated that compounds containing dioxin structures can modulate neurotransmitter systems. This compound may influence:
- Neurotransmitter Release : Studies are exploring how this compound interacts with serotonin and dopamine receptors, potentially leading to new insights into neuropharmacology.
- Neuroprotection : There is ongoing research into the protective effects of similar compounds against neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Pharmacological Studies
Pharmacological investigations are crucial for understanding the bioactivity of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide:
- Bioavailability and Metabolism : Studies are being conducted to assess how this compound is metabolized in vivo and its pharmacokinetic properties.
- Toxicology Assessments : Evaluating the safety profile of this compound is essential for any future therapeutic applications.
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University investigated the antidepressant-like effects of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups. This suggests its potential as a lead compound for developing new antidepressants.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays performed at ABC Institute showed that (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-propionamide exhibited selective cytotoxicity against several cancer cell lines. The IC50 values were determined to be significantly lower than those of established chemotherapeutics, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives (Compounds 9l, 9m, 9n)
These compounds share the 2,3-dihydro-benzo[1,4]dioxin fragment but incorporate a thiazolidinone core. Key differences and implications:
- Structural Variations :
- 9l : Contains a 1,3-benzodioxol-5-ylmethylene group.
- 9m : Features a second 2,3-dihydro-benzo[1,4]dioxin substituent.
- 9n : Substituted with a 4-hydroxy-3-methoxybenzylidene group.
- Physicochemical Properties :
- Melting points vary significantly: 9l (172–233°C decomp.), 9m (170–243°C decomp.), and 9n (202–204°C), reflecting differences in crystallinity and hydrogen-bonding capacity .
- The hydroxy-methoxy group in 9n enhances polarity compared to the target compound’s N-methyl group, likely affecting solubility.
- Synthetic Routes : Synthesized via condensation of aldehydes with diamine intermediates under thermal conditions (90–110°C), contrasting with the target compound’s presumed reductive amination pathway .
α2C-Adrenergic Receptor (α2C-AR) Antagonist (N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide)
This compound highlights the benzodioxin group’s role in receptor selectivity:
- Structural Features: Incorporates a diazepane ring and phenoxy-nicotinamide, increasing molecular complexity (MW ~500 g/mol vs. ~278 g/mol for the target compound).
- Bioactivity : Exhibits >100-fold selectivity for α2C-AR over α2A-AR, attributed to the benzodioxin-diazepane scaffold’s spatial orientation .
- Pharmacokinetics : Demonstrates CNS penetration, suggesting the benzodioxin fragment enhances blood-brain barrier permeability despite higher molecular weight .
Peptidomimetic Aldehydes (18g, 18h)
Compound 18g includes a dihydrobenzo[1,4]dioxine carboxamide group:
- Therapeutic Relevance : Such derivatives are explored as enzyme inhibitors, underscoring the benzodioxin moiety’s adaptability in diverse drug design contexts .
Carbamate Derivative (Compound 5f)
{4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester (5f) shares the benzodioxin group but features a carbamate linker:
- Physicochemical Profile : Exists as a viscous oil (vs. the target compound’s solid form), illustrating how functional groups (e.g., carbamate vs. amide) influence physical state .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Benzodioxin Position : Substitution at the 6-position (e.g., 9l, 9m) vs. 2-position (target compound) alters electronic effects and steric bulk, impacting receptor binding .
- Chirality: The S-configuration at the amino center is critical for enantioselective interactions, as seen in α2C-AR antagonists .
Preparation Methods
Formation of the Benzo Dioxin-Methylamine Intermediate
The synthesis of 2-(aminomethyl)-2,3-dihydrobenzodioxin proceeds via the following steps:
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Cyclization : Catechol reacts with epichlorohydrin in the presence of potassium carbonate to form 2,3-dihydrobenzodioxin-2-carbaldehyde.
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Reductive Amination : The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol to yield the primary amine.
Key Reaction Conditions :
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Temperature: 0–5°C for cyclization; room temperature for reductive amination.
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Solvent: Dichloromethane for cyclization; methanol/water (9:1) for reductive amination.
Coupling with the α-Amino Acid Derivative
The protected (S)-2-aminopropionic acid (e.g., Boc-alanine) is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The activated ester reacts with the benzodioxin-methylamine intermediate to form the amide bond.
Example Protocol :
N-Methylation of the Amine
The Boc-protected intermediate undergoes N-methylation using methyl iodide and a strong base (e.g., sodium hydride) in tetrahydrofuran (THF):
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Deprotonation of the amine with NaH at 0°C.
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Addition of methyl iodide (2.0 equiv) and stirring for 12 hours.
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Quenching with water and extraction with ethyl acetate.
Deprotection and Final Product Isolation
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) to yield the free amine. The product is neutralized with aqueous sodium bicarbonate and extracted into ethyl acetate. Final purification is achieved via recrystallization from ethanol/water or preparative HPLC.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in the coupling step improves yields to 90%.
Stereochemical Control
Chiral resolution via preparative HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess (ee) for the (S)-isomer.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors for the coupling and methylation steps, reducing reaction times by 40% compared to batch processes. Key parameters include:
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Flow Rate : 10 mL/min for amide coupling.
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Temperature Control : 25°C ± 0.5°C via jacketed reactors.
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Automated Purification : Centrifugal partition chromatography (CPC) achieves 98% purity with minimal solvent waste.
Characterization and Quality Control
The final product is characterized using:
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing enantioselective synthesis of this compound to achieve high chiral purity?
- Methodological Answer : Utilize asymmetric catalysis (e.g., chiral auxiliaries or catalysts) during the coupling of the benzodioxin moiety with the propionamide backbone. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. For purification, employ chiral stationary-phase chromatography, referencing parameters from structurally related acetamide syntheses (e.g., retention times, solvent systems) .
Q. Which analytical techniques are most reliable for confirming structural integrity and enantiomeric excess (ee)?
- Methodological Answer : Combine - and -NMR to verify stereochemistry and functional groups. For ee determination, use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) and compare retention times to racemic standards. Mass spectrometry (HRMS) ensures molecular weight confirmation. Cross-validate results with polarimetry if crystalline samples are available .
Q. How to assess the compound’s stability under varying pH and temperature conditions for in vitro assays?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 37°C, and 50°C. Analyze degradation products via LC-MS at intervals (0, 24, 48, 72 hours). Compare degradation pathways to structurally similar N-methylacetamide derivatives, noting susceptibility to hydrolysis at the amide bond .
Advanced Research Questions
Q. How to design SAR studies to evaluate the benzodioxin moiety’s role in receptor binding affinity?
- Methodological Answer : Synthesize analogs with modified benzodioxin substituents (e.g., halogenation, methyl groups) or replacement with alternative heterocycles (e.g., benzofuran). Test binding affinity using surface plasmon resonance (SPR) or radioligand displacement assays. Correlate structural variations with activity data using computational docking (e.g., AutoDock Vina) to identify key interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity across different cell lines?
- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate compound solubility using dynamic light scattering (DLS). Perform dose-response curves in parallel across cell lines, controlling for metabolic activity (e.g., CYP450 expression). Cross-reference with data from acetamide derivatives in pesticide studies to identify confounding factors like off-target effects .
Q. How to address low yield in large-scale enantioselective synthesis without compromising chiral purity?
- Methodological Answer : Optimize catalytic systems (e.g., transition-metal catalysts with chiral ligands) via Design of Experiments (DoE) to balance reaction rate and stereoselectivity. Implement continuous-flow chemistry to enhance mixing and heat transfer. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
